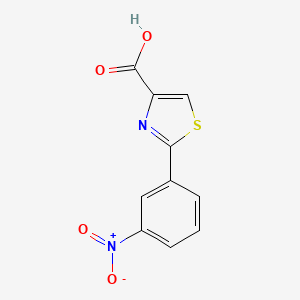

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid

Description

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 92057-32-4) is a thiazole derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a carboxylic acid (-COOH) at position 4 of the thiazole core. Its molecular formula is C₁₀H₆N₂O₄S, with an average molecular mass of 250.228 g/mol and a monoisotopic mass of 250.004828 g/mol . The compound’s structure confers unique electronic properties due to the electron-withdrawing nitro group, which enhances the acidity of the carboxylic acid moiety. It is listed under ChemSpider ID 13246681 and MDL number MFCD12114472, with applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRRJFUWRWCSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable oxidizing agent, such as iodine or bromine, to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes reduction to form an amine derivative. This transformation is critical for modifying biological activity or enabling further functionalization.

Typical Conditions :

-

Catalytic hydrogenation with H<sub>2</sub>/Pd-C in ethanol or THF at 25–60°C .

-

Chemical reduction using SnCl<sub>2</sub>·2H<sub>2</sub>O in HCl .

Product :

2-(3-Aminophenyl)-1,3-thiazole-4-carboxylic acid.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 50°C, 6 h | ~85% | |

| SnCl<sub>2</sub>·2H<sub>2</sub>O | HCl (conc.), reflux, 4 h | ~78% |

Esterification and Amidation

The carboxylic acid group participates in nucleophilic acyl substitution, enabling the synthesis of esters or amides.

Esterification :

-

Method : Reaction with methanol in the presence of thionyl chloride (SOCl<sub>2</sub>) to form methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate .

-

Conditions : SOCl<sub>2</sub> in xylene at room temperature, followed by methanol quenching .

Amidation :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | SOCl<sub>2</sub>/MeOH | Methyl ester | ~90% | |

| Amidation | EDC/HOBt, aniline | 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxamide | ~75% |

Acid Chloride Formation

The carboxylic acid converts to its acid chloride, a versatile intermediate for further derivatization.

Conditions :

Product :

2-(3-Nitrophenyl)-1,3-thiazole-4-carbonyl chloride.

| Reagent | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| SOCl<sub>2</sub> | Xylene | 12 h | ~88% |

Decarboxylation

Decarboxylation of the 4-carboxylic acid group occurs under thermal or basic conditions, yielding 2-(3-nitrophenyl)thiazole.

Conditions :

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Thermal decarboxylation | 180°C, Cu powder, 2 h | ~70% | |

| Basic hydrolysis | NaOH (aq.), reflux, 3 h | ~65% |

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position, due to electron-rich sulfur and nitrogen atoms.

Nitration :

-

Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C .

-

Product : 5-Nitro-2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid.

Halogenation :

Oxidation and Reduction of the Thiazole Ring

While the thiazole ring itself is relatively stable, its substituents can undergo redox reactions. For example, the nitro group’s reduction (Section 1) modifies electronic properties without affecting the ring .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring with a nitrophenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 234.23 g/mol. The structure is significant as it influences the compound's reactivity and interaction with biological targets.

Chemistry

- Building Block for Synthesis : 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the development of various thiazole derivatives, which are important in medicinal chemistry .

Biology

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit bacterial growth through mechanisms such as enzyme inhibition and disruption of cell membrane integrity .

- Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against A549 lung carcinoma cells .

Medicine

- Pharmacophore in Drug Design : The unique structural features of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid make it a promising candidate for drug development. Ongoing research explores its potential as a pharmacophore for designing new therapeutic agents targeting various diseases .

Industrial Applications

- Dyes and Pigments : The compound is also utilized in the development of dyes and pigments due to its chemical stability and ability to form colored complexes .

Data Table: Summary of Biological Activities

Anticancer Efficacy

A study demonstrated that thiazole derivatives, including 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid, exhibited significant cytotoxicity against A549 lung carcinoma cells with an IC50 value indicating potent activity.

Antimicrobial Screening

Another investigation revealed that compounds derived from thiazoles displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitro group was crucial in enhancing this activity.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular properties, and substituent effects:

Substituent Effects on Physicochemical Properties

Electronic Effects: The nitro group in 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid withdraws electron density, increasing the acidity of the carboxylic acid (pKa ~1-2) compared to the chloro-substituted analogue (pKa ~2-3) . Thiophene-containing derivatives (e.g., 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid) exhibit reduced acidity due to the electron-rich sulfur heterocycle, enhancing solubility in nonpolar solvents .

Lipophilicity and Solubility: Chlorine and nitro groups increase lipophilicity, making 2-(3-chlorophenyl) and 2-(3-nitrophenyl) derivatives less water-soluble but more membrane-permeable . Thiophene-based analogues (e.g., C₈H₄ClNO₂S₂) show higher solubility in dimethyl sulfoxide (DMSO) and ethanol .

Biological Activity :

- 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid acts as a dual EP2/EP3 receptor agonist (EC₅₀ ≤10 nM), highlighting the role of para-nitro and methyl groups in receptor binding .

- The absence of a nitro group in 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid reduces its bioactivity but improves metabolic stability .

Biological Activity

The compound 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, known for its diverse biological activities. Thiazoles are recognized for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases, including cancer and infectious diseases. This article delves into the biological activity of this specific compound, presenting data from recent studies, structure-activity relationships (SAR), and case studies that highlight its pharmacological potential.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor activity . For example, the presence of the thiazole ring in compounds has been linked to cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for some thiazole derivatives are reported in the low micromolar range, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid | HT-29 (Colon) | 1.61 |

| Thiazole Derivative A | MCF-7 (Breast) | 0.65 |

| Thiazole Derivative B | HeLa (Cervical) | 2.41 |

These results suggest that modifications in the thiazole structure can enhance anticancer properties, with specific substituents playing a crucial role in activity.

Antimicrobial Activity

Thiazoles have also shown antimicrobial properties . Studies indicate that compounds with thiazole rings demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro groups enhances their antibacterial activity.

| Compound | Target Organism | Activity |

|---|---|---|

| 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid | Staphylococcus aureus | Significant |

| Thiazole Derivative C | Escherichia coli | Moderate |

Anticonvulsant Activity

Thiazoles have been explored for their anticonvulsant effects . Certain derivatives have shown promising results in animal models, with median effective doses significantly lower than conventional treatments.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of thiazoles is influenced by:

- Substituents on the phenyl ring : Electron-withdrawing groups (e.g., nitro) enhance activity.

- Positioning of functional groups : The placement of carboxylic acids and other substituents can significantly affect potency.

- Ring modifications : Variations in the thiazole structure can lead to differences in biological efficacy.

Case Study 1: Cancer Cell Proliferation Inhibition

A study focused on the effect of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid on HT-29 colon cancer cells revealed that treatment resulted in a dose-dependent inhibition of cell proliferation. Flow cytometry analysis indicated an increase in apoptosis markers following treatment with the compound.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this thiazole derivative was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated significant bactericidal activity at concentrations that were non-toxic to human cells.

Q & A

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Methodological Answer : For anti-inflammatory or anticancer applications, use murine models (e.g., xenografts or LPS-induced inflammation). Dose optimization (e.g., 10–50 mg/kg, IP) and pharmacokinetic profiling (plasma T½, AUC) are critical. In , cyclic carbamate derivatives showed efficacy in EP2/EP3-driven pain models, validated via COX-2 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.